3-(4-Aminophenyl)thieno[3,2-c]pyridin-4-amine is a heterocyclic compound characterized by its unique thieno[3,2-c]pyridine core. Its molecular formula is C13H11N3S, with a molecular weight of approximately 241.31 g/mol. This compound features an amino group attached to a phenyl ring, enhancing its potential for biological activity and chemical reactivity. The structure includes a thieno[3,2-c]pyridine moiety, which contributes to its pharmacological properties and interactions in biological systems .
The chemical reactivity of 3-(4-Aminophenyl)thieno[3,2-c]pyridin-4-amine can be attributed to the presence of functional groups such as the amino group and the thieno-pyridine structure. Key reactions include:
These reactions are essential for modifying the compound to improve its efficacy in various applications.
Research indicates that 3-(4-Aminophenyl)thieno[3,2-c]pyridin-4-amine exhibits significant biological activity. It has been studied for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation. Additionally, it shows promise as an anti-inflammatory and antimicrobial agent, making it a candidate for further pharmacological development. The compound's mechanism of action often involves interaction with specific molecular targets within cellular pathways, leading to therapeutic effects.
The synthesis of 3-(4-Aminophenyl)thieno[3,2-c]pyridin-4-amine typically involves multi-step organic reactions:
These methods allow for the efficient production of the compound while maintaining structural integrity.
3-(4-Aminophenyl)thieno[3,2-c]pyridin-4-amine has several applications across various fields:
The versatility of this compound enhances its value in both academic and industrial settings.
Interaction studies have shown that 3-(4-Aminophenyl)thieno[3,2-c]pyridin-4-amine interacts with several biological targets. These include:
Such studies are crucial for elucidating the compound's mechanism of action and optimizing its therapeutic potential.
Several compounds share structural similarities with 3-(4-Aminophenyl)thieno[3,2-c]pyridin-4-amine. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
3-(4-Aminophenyl)-7-(thiophen-3-yl)thieno[3,2-c]pyridin-4-amine | C13H11N3S | Contains an additional thiophene ring; potential for enhanced biological activity. |
3-(4-Aminophenyl)-7-(1H-indol-5-yl)thieno[3,2-c]pyridin-4-amine | C13H11N3S | Incorporates indole; known for varied pharmacological activities. |
4-Amino-2-(4-morpholin-4-ylphenyl)thieno[3,2-c]pyridine | C18H18N4O2S | Features a morpholine group; explored for different therapeutic applications. |
What sets 3-(4-Aminophenyl)thieno[3,2-c]pyridin-4-amine apart from these compounds is its specific combination of structural elements that confer unique pharmacological properties and interaction profiles. Its ability to inhibit key kinases while also potentially modulating inflammatory pathways makes it a valuable candidate for further research and development.